![molecular formula C17H19N3O2S B2472800 (E)-2-tert-butylsulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile CAS No. 1025633-09-3](/img/structure/B2472800.png)
(E)-2-tert-butylsulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-tert-butylsulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile is a synthetic organic compound that features a quinoline moiety, a sulfonyl group, and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-tert-butylsulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the sulfonyl group: The tert-butylsulfonyl group can be introduced via sulfonylation reactions using tert-butylsulfonyl chloride and a base such as triethylamine.
Formation of the enenitrile: The final step involves the reaction of the quinoline derivative with an appropriate nitrile precursor under basic conditions to form the enenitrile linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
(E)-2-tert-butylsulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amines.
Substitution: Sulfonamide or sulfonate derivatives.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (E)-2-tert-butylsulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline moiety can intercalate with DNA, while the sulfonyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of their function.
類似化合物との比較
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine, which are used as antimalarial agents.
Sulfonyl compounds: Such as sulfonamides, which are used as antibiotics.
Nitrile-containing compounds: Such as rilpivirine, which is used as an antiviral agent.
Uniqueness
(E)-2-tert-butylsulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile is unique due to its combination of a quinoline moiety, a sulfonyl group, and a nitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
(E)-2-tert-butylsulfonyl-3-[(2-methylquinolin-4-yl)amino]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-12-9-16(14-7-5-6-8-15(14)20-12)19-11-13(10-18)23(21,22)17(2,3)4/h5-9,11H,1-4H3,(H,19,20)/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDGHMITZRRHTI-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC=C(C#N)S(=O)(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=C1)N/C=C(\C#N)/S(=O)(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


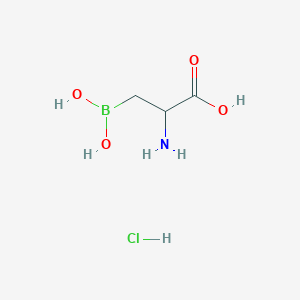
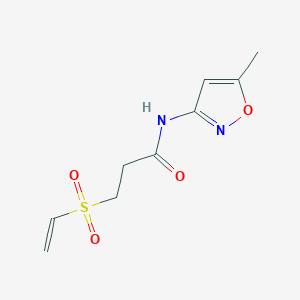
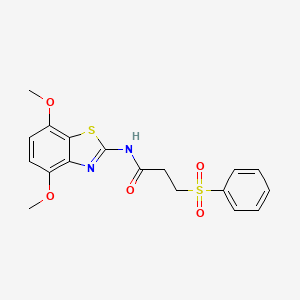
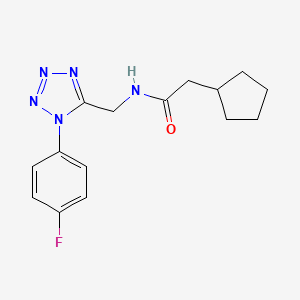
![[1,4']Bipiperidinyl-3-Carboxylic Acid Ethyl Ester](/img/structure/B2472728.png)
![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-((2-methylpiperidin-1-yl)sulfonyl)phenyl)-3-oxopropanenitrile](/img/structure/B2472729.png)
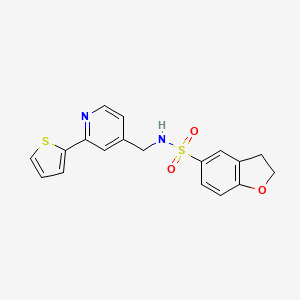
![tert-butyl N-[2-(4-methylphenyl)-2-oxoethyl]carbamate](/img/structure/B2472731.png)

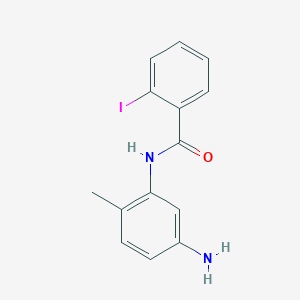
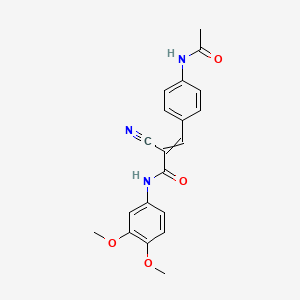
![3-[(1H-Pyrrol-1-yl)methyl]aniline](/img/structure/B2472737.png)
